Cyclophosphamide Impurity A
CAS No.: 1391053-11-4
Cat. No.: VC0193317
Molecular Formula: C10H24Cl2N3O3P
Molecular Weight: 336.2
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391053-11-4 |
|---|---|
| Molecular Formula | C10H24Cl2N3O3P |
| Molecular Weight | 336.2 |
| IUPAC Name | 3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol |
| Standard InChI | InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18) |
| SMILES | C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO |
Introduction
Analytical Methods for Detection and Quantification
Ion Chromatography Methodology
Recent advances in analytical methodology have established non-suppressed ion chromatography as an effective approach for detecting and quantifying Cyclophosphamide Impurity A. This method represents a significant improvement over traditional TLC methods by providing quantitative results rather than relying on subjective visual comparisons of spot intensity .
The ion chromatography method employs a low-capacity cation exchange column with a low-strength acidic mobile phase to achieve optimal resolution between all impurities. Detection is accomplished using conductivity and UV detectors connected in series, allowing for the simultaneous analysis of multiple impurities, including Impurity A, B, D, and Propanolamine .
Method Validation Parameters
The ion chromatography method for Cyclophosphamide Impurity A has undergone comprehensive validation according to standard pharmaceutical guidelines. Key validation parameters include:
Limit of Quantification (LOQ)
The LOQ for Cyclophosphamide Impurity A has been established at 10 mg/L, with a signal-to-noise ratio of approximately 15. This indicates the method's capability to reliably quantify the impurity at low concentrations. The precision at the LOQ level was demonstrated by a relative standard deviation (RSD) of 2.2% for six consecutive injections, well below the typically acceptable limit of 5% .
Linearity
The linearity of the method for Cyclophosphamide Impurity A was evaluated in the concentration range of 10.0 mg/L to 50.0 mg/L. The correlation coefficient was determined to be 0.9995, indicating excellent linearity within this range. The slope of the calibration curve was 7.62, with an offset of 0.00, demonstrating the method's proportional response across the concentration range .
Accuracy
Recovery studies for Cyclophosphamide Impurity A demonstrated excellent accuracy across different concentration levels. The recovery values were consistently between 90% and 110%, meeting standard acceptance criteria for pharmaceutical analysis .
Analytical Performance and Research Findings
Method Performance Characteristics
The validated ion chromatography method for Cyclophosphamide Impurity A demonstrates robust performance characteristics, as summarized in Table 1:
Table 1: Performance Characteristics of Ion Chromatography Method for Cyclophosphamide Impurity A
| Parameter | Value |
|---|---|
| Limit of Quantification (LOQ) | 10.0 mg/L |
| Limit of Detection (LOD) | 3.0 mg/L |
| Signal-to-Noise Ratio at LOQ | 15 |
| RSD at LOQ (n=6) | 2.2% |
| Linearity Range | 10.0 - 50.0 mg/L |
| Correlation Coefficient | 0.9995 |
| Slope | 7.62 |
| Offset | 0.00 |
This performance profile indicates that the method is suitable for routine quality control testing of Cyclophosphamide Impurity A in pharmaceutical formulations .
Recovery Results
Recovery studies were conducted by spiking Cyclophosphamide Impurity A into drug substance samples at various concentration levels. The results, presented in Table 2, demonstrate the method's accuracy across the tested range:
Table 2: Recovery Results for Cyclophosphamide Impurity A at Different Concentration Levels
| Concentration Level | Spiked Concentration (mg/L) | Recovery (%) |
|---|---|---|
| LOQ Level | 10 | 97.55 |
| 100% Level | 30 | 98.20 |
| 150% Level | 45 | 98.90 |
These recovery values, consistently near 100%, indicate minimal matrix interference and confirm the method's suitability for accurate quantification of Cyclophosphamide Impurity A .
Application to Various Cyclophosphamide Formulations
The validated ion chromatography method has been successfully applied to the analysis of Cyclophosphamide Impurity A in various formulations, including:
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Cyclophosphamide API (drug substance)
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Cyclophosphamide sterile powder for injection
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Cyclophosphamide capsules
This versatility makes the method valuable for comprehensive quality control across different product types throughout their lifecycle .
Significance in Pharmaceutical Quality Control
Cyclophosphamide Impurity A, along with other related impurities (B, D, and Propanolamine), is classified as carcinogenic and thus requires careful monitoring during the manufacturing and quality control processes of cyclophosphamide products . The development of sensitive and accurate analytical methods for its detection and quantification is crucial for ensuring the safety and efficacy of cyclophosphamide formulations.
The ion chromatography method offers advantages over traditional approaches by providing:
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More quantitative results compared to visual TLC methods
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The ability to simultaneously analyze multiple impurities in a single run
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Excellent precision, accuracy, and linearity across relevant concentration ranges
Comparative Analytical Performance
When compared to traditional TLC methods recommended in the USP monograph, the ion chromatography method demonstrates superior performance for the analysis of Cyclophosphamide Impurity A. The TLC approach relies on visual comparison of spot intensity, which can be less quantitative in practice and subject to operator interpretation .
The ion chromatography method is advantageous in determining degradant impurities A, B, and D along with Propanolamine simultaneously, which otherwise requires two different methods as per the USP monograph of Cyclophosphamide API .
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